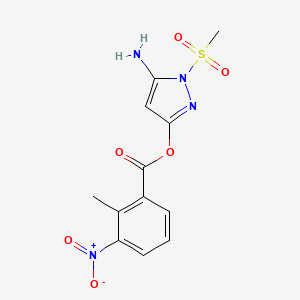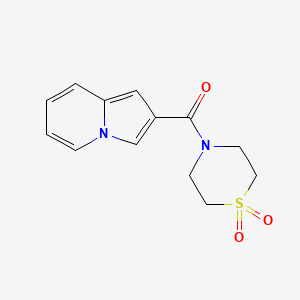
(1,1-Dioxidothiomorpholino)(indolizin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Inhibitors of Indoleamine-2,3-dioxygenase for Cancer Therapy
Research has identified indoleamine-2,3-dioxygenase (IDO) as a crucial immunosuppressive enzyme that enables tumors to evade immunologically mediated rejection by inhibiting a destructive maternal T cell response against allogeneic fetuses. Clinical trials utilizing IDO inhibitors, such as 1-methyltryptophan (1MT), have been initiated to explore their potential in cancer therapy. This emphasizes the need for a deeper understanding of IDO biology to comprehend the effects of its inhibitors and to rationalize their therapeutic application in cancer treatments (S. Löb et al., 2009).
IDO Expression in Human Cancers: Clinical and Immunologic Perspectives
IDO's role as a tryptophan-catabolizing enzyme with immune-regulating activities across various contexts, including cancer progression, has been underscored. The correlation of IDO expression in human cancer samples with clinical or immunologic parameters suggests that IDO expression diminishes tumor infiltration by immune cells while increasing the proportion of regulatory T lymphocytes, thus contributing to a less favorable prognosis in most studied cases (J. Godin-Ethier et al., 2011).
Patent Review of IDO1 Inhibitors for Cancer
A review of IDO1 inhibitors disclosed in patent literature highlights the structural diversity and activity of these inhibitors. Activation of IDO1 depletes tryptophan and produces kynurenine, inducing T cell anergy and suppressing tumor control by the immune system. This review showcases the potential of IDO1 inhibitors in combination with immune checkpoint inhibitors, demonstrating promising anticancer activity in preclinical and early-stage clinical trials (Jae Eun Cheong et al., 2018).
Wirkmechanismus
Target of Action
The compound contains an indole nucleus, which is found in many bioactive aromatic compounds . These compounds are known to bind with high affinity to multiple receptors , suggesting that (1,1-Dioxidothiomorpholino)(indolizin-2-yl)methanone may also interact with multiple targets.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that multiple pathways are affected.
Pharmacokinetics
Result of Action
Given the range of biological activities associated with indole derivatives , it is likely that the compound has diverse effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
(1,1-dioxo-1,4-thiazinan-4-yl)-indolizin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c16-13(14-5-7-19(17,18)8-6-14)11-9-12-3-1-2-4-15(12)10-11/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUCLAUTQOKQIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)C2=CN3C=CC=CC3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2520293.png)
![Racemic-(3aR,6aR)-1-(tert-butoxycarbonyl)-3a,5,6,6a-tetrahydrospiro[cyclopenta[d]isoxazole-4,4-piperidine]-3-carboxylic acid](/img/structure/B2520294.png)
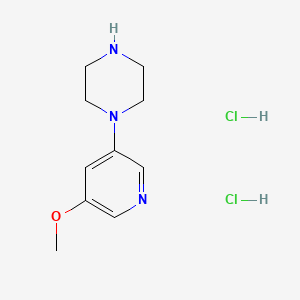
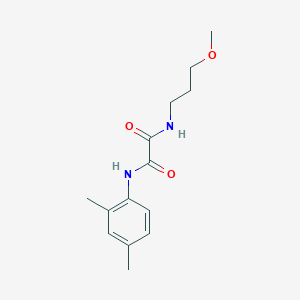
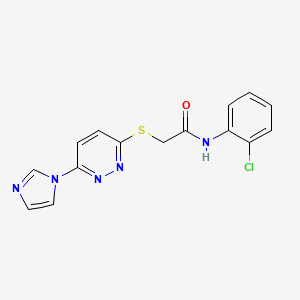
![2-benzamido-N-(6-chlorobenzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2520303.png)
![N-[[6-(Oxolan-3-yloxymethyl)pyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2520305.png)
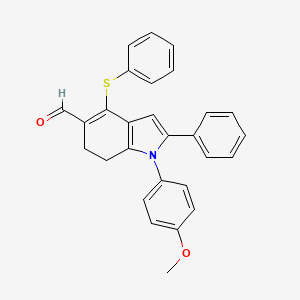
![1-{3-[(Ethylamino)methyl]phenyl}piperidine-4-carboxylic acid dihydrochloride](/img/structure/B2520307.png)
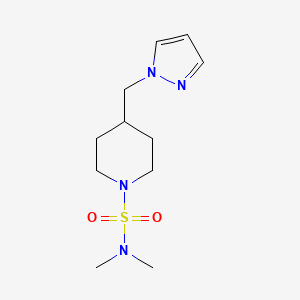
![2-Oxaspiro[5.5]undecan-5-one](/img/structure/B2520311.png)

![1'-(4-Isopropoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2520313.png)
